Disperse Yellow 39 surrogate

Description

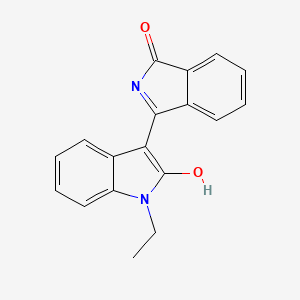

Structure

2D Structure

3D Structure

Properties

CAS No. |

56208-37-8 |

|---|---|

Molecular Formula |

C18H14N2O2 |

Molecular Weight |

290.3 g/mol |

IUPAC Name |

3-(1-ethyl-2-hydroxyindol-3-yl)isoindol-1-one |

InChI |

InChI=1S/C18H14N2O2/c1-2-20-14-10-6-5-9-13(14)15(18(20)22)16-11-7-3-4-8-12(11)17(21)19-16/h3-10,22H,2H2,1H3 |

InChI Key |

KGZGXZIQLRICLZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=C1O)C3=NC(=O)C4=CC=CC=C43 |

Origin of Product |

United States |

Environmental Behavior and Fate Studies of Disperse Yellow 39 Surrogate

Environmental Distribution and Partitioning Dynamics in Various Compartments

The environmental distribution of disperse dyes is largely governed by their physicochemical properties, primarily their hydrophobicity and low aqueous solubility. canada.ca These characteristics dictate their tendency to move from the water column and partition into more lipophilic environments.

Disperse dyes, being non-ionic and hydrophobic, exhibit significant partitioning from water to sediment. canada.ca Their low water solubility, often less than 1 mg/L for many azo disperse dyes, means they are not expected to remain dissolved in the water column for extended periods. canada.ca Instead, they readily adsorb to suspended particulate matter and settle into the sediment layer. canada.ca Studies have shown that newer disperse dyes may exhibit an even higher degree of partitioning into sediment compared to older formulations. mst.dk

The octanol-water partition coefficient (Log Kow) is a key indicator of a chemical's tendency to bioaccumulate and partition into organic matrices. For C.I. Disperse Yellow 3, a related compound, a Log Kow of 3.98 has been reported, indicating a significant potential for partitioning from water into organic phases like sediment. ca.govepa.gov For a range of azo disperse dyes, Log Kow values have been found to be moderate to high, typically ranging from 3.4 to 5.7. canada.ca This high lipophilicity suggests a potential for concentration enhancement in sediments, estimated to be between 30- and 150-fold.

Once in the sediment, some disperse dyes may bind reversibly, allowing for potential resuspension, while others may bind irreversibly and become buried. canada.ca Under anaerobic conditions, which are common in buried sediments, some azo disperse dyes can degrade, potentially releasing aromatic amines into the water column. canada.cacanada.ca

Table 1: Physicochemical Properties and Partitioning Behavior of Analogous Disperse Dyes

| Property | Value Range for Azo Disperse Dyes | Significance for Environmental Partitioning |

| Water Solubility | < 1 mg/L canada.ca | Low solubility drives partitioning out of the water phase. |

| Log Kow | 3.4 - 5.7 canada.ca | Indicates a high tendency to adsorb to organic matter in sediment and soil. |

| Vapour Pressure | < 4.53 x 10-7 Pa canada.ca | Low volatility suggests minimal distribution into the atmosphere. |

| Sediment Partitioning | High canada.camst.dk | Sediments are a primary sink for disperse dyes in aquatic environments. |

Similar to aquatic sediments, soil and wastewater sludge are significant sinks for disperse dyes. When textile effluents are treated in wastewater treatment plants (WWTPs), the hydrophobic nature of disperse dyes leads to their strong association with sludge biomass. worldbank.orgecetoc.org The process is primarily one of adsorption onto the solid organic matter within the sludge. worldbank.org Studies on activated sludge have shown high adsorption abilities for disperse dyes. worldbank.org

The application of sewage sludge to agricultural land can then introduce these dyes into the terrestrial environment. In soil, the mobility of disperse dyes is generally low due to strong adsorption to soil organic matter. canada.ca The organic carbon-water (B12546825) partition coefficient (Koc) is used to describe this partitioning behavior. chemsafetypro.comeuropa.eu While specific Koc data for Disperse Yellow 39 surrogate are unavailable, the high Log Kow values of analogous dyes suggest that they would have high Koc values, indicating strong binding to soil and limited leaching potential. canada.ca However, the presence of other substances in wastewater, such as surfactants, can influence the distribution of these dyes. skb.com

Aquatic System Partitioning (Water and Sediment) of Disperse Dyes

Adsorption and Desorption Mechanisms of Disperse Yellow Compounds in Environmental Media

The primary mechanism for the removal of disperse dyes from the aqueous phase in natural and engineered systems is adsorption. worldbank.orglgcstandards.com This process involves the accumulation of the dye molecules at the surface of solid materials like sediment, soil particles, or activated carbon. lgcstandards.com The interactions can be physical (physisorption), involving van der Waals forces, or chemical (chemisorption), involving the formation of chemical bonds. researchgate.netresearchgate.net For disperse dyes, physisorption is often the predominant mechanism. researchgate.net

Several environmental factors significantly influence the rate and extent of disperse dye adsorption.

pH: The pH of the solution is a critical parameter. For many disperse dyes, adsorption is more favorable under acidic conditions. pjoes.comechemi.comcanada.ca For instance, the adsorption of Disperse Yellow 42 on modified bentonite (B74815) was found to increase with increasing pH, with maximum uptake at pH 12, which was attributed to enhanced electrostatic interactions. inditex.com Conversely, other studies on different disperse dyes found greater adsorption at lower pH values. echemi.comcanada.ca This variability highlights that the effect of pH is dependent on the specific surface chemistry of both the adsorbent and the dye molecule.

Temperature: The effect of temperature can indicate whether the adsorption process is exothermic or endothermic. For the adsorption of a disperse dye on fly ash, the process was found to be endothermic, meaning adsorption increased with increasing temperature. inditex.com This can be due to the enlargement of pore sizes or activation of the adsorbent surface at higher temperatures. lgcstandards.com

Adsorbent Dose and Initial Dye Concentration: The efficiency of dye removal generally increases with a higher adsorbent dose due to the greater availability of active sites. inditex.com Conversely, for a fixed adsorbent dose, the percentage of dye removal often decreases as the initial dye concentration increases, although the total amount of dye adsorbed per unit mass of adsorbent increases. pjoes.comeuropa.eu

To quantify the adsorption capacity of different materials for disperse dyes, adsorption isotherm models are employed. These mathematical models describe the equilibrium relationship between the concentration of the dye in the solution and the amount adsorbed on the solid phase at a constant temperature.

The most commonly used models are the Langmuir and Freundlich isotherms.

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. europa.eu It is often found to provide a good fit for the adsorption of disperse dyes, suggesting that a single layer of dye molecules covers the adsorbent surface. canada.cainditex.comlgcstandards.comeuropa.eu

Freundlich Isotherm: This empirical model is applicable to adsorption on heterogeneous surfaces and does not assume monolayer adsorption.

Kinetic models, such as the pseudo-first-order and pseudo-second-order models, are used to describe the rate of adsorption. The pseudo-second-order model frequently provides a better fit for disperse dye adsorption, indicating that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons. ca.govresearchgate.neteuropa.eu

Desorption is the reverse process, where the adsorbed dye is released from the adsorbent. lgcstandards.com This can be triggered by changes in environmental conditions, such as shifts in pH or the presence of other competing substances. researchgate.net Understanding desorption is crucial for assessing the long-term stability of adsorbed dyes and the potential for re-release into the environment.

Table 2: Common Adsorption Isotherm and Kinetic Models for Disperse Dyes

| Model | Description | Common Findings for Disperse Dyes |

| Langmuir Isotherm | Assumes monolayer adsorption on a homogeneous surface. | Often provides a good fit for experimental data. canada.cainditex.comlgcstandards.com |

| Freundlich Isotherm | Describes adsorption on a heterogeneous surface. | Also used, but Langmuir is frequently a better fit. inditex.com |

| Pseudo-first-order Kinetic | Describes adsorption in the initial stages. europa.eu | Generally less applicable than the pseudo-second-order model. europa.eu |

| Pseudo-second-order Kinetic | Suggests chemisorption is the rate-limiting step. europa.eu | Frequently provides the best correlation with kinetic data. ca.goveuropa.eu |

Influence of Environmental Parameters on Sorption Kinetics and Equilibrium

Persistence and Environmental Half-Life Determination of Disperse Yellow Surrogates

Disperse dyes are designed to be chemically stable and resistant to fading, which contributes to their persistence in the environment. canada.ca Under aerobic conditions, such as in the water column or top layers of soil, azo disperse dyes are generally not expected to degrade rapidly. canada.ca

The Canadian Environmental Protection Act (CEPA) assessment concluded that Disperse Yellow 3 (a related but different compound) meets the criteria for persistence. canada.ca This suggests that compounds in this class are likely to remain in the environment for extended periods, particularly in aerobic compartments. The persistence of these dyes, coupled with their tendency to accumulate in sediment and soil, underscores the importance of understanding their long-term environmental fate. canada.ca

Mechanistic Investigations of Disperse Yellow 39 Surrogate Degradation Pathways

Biological Degradation and Bioremediation Research

Biological methods offer an environmentally friendly approach to breaking down complex dye molecules into simpler, less harmful compounds. These processes harness the metabolic activities of microorganisms and their enzymes.

The microbial transformation of disperse dyes like the Disperse Yellow 39 surrogate is a key area of bioremediation research. The process relies on the ability of certain microorganisms to use the dye as a substrate. The kinetics of this biodegradation are influenced by several factors, including the dye's concentration, bioavailability, and the specific microbial species present.

Biodegradation kinetic parameters are used to quantify the efficiency and rate of microbial degradation. While specific kinetic data for this compound is not extensively documented in public literature, the general models and parameters applied to other dyes and hydrocarbons provide a framework for its potential assessment. acs.org First-order kinetics are commonly used to describe the degradation process. acs.org

Table 1: Key Parameters in Biodegradation Kinetics

| Parameter | Description | Relevance to Dye Degradation |

|---|---|---|

| Lag Phase | The initial period where microbial populations adapt to the new substrate before degradation begins. | A shorter lag phase indicates quicker adaptation of microbes to the dye molecule. |

| Degradation Rate Constant (k) | Represents the rate at which the dye is transformed per unit of time. | A higher 'k' value signifies more rapid degradation of the dye. |

| Half-life (t½) | The time required for the concentration of the dye to be reduced by 50%. | A shorter half-life is desirable for efficient environmental remediation. acs.org |

This table is generated based on general principles of biodegradation kinetics and is for illustrative purposes. Specific values would need to be determined experimentally for this compound.

The bioavailability of disperse dyes can be a limiting factor due to their low water solubility. canada.ca However, studies have shown that sediment-associated bacteria can sometimes increase biodegradation rates by providing a surface for interaction. acs.org

The central mechanism in the biodegradation of azo dyes is the enzymatic cleavage of the nitrogen-nitrogen double bond (–N=N–). canada.ca This reaction is primarily catalyzed by enzymes known as azoreductases, which are found in a wide variety of bacteria. canada.ca This process breaks the dye molecule down into its constituent aromatic amines, which may then be further degraded. canada.ca

Besides azoreductases, other oxidoreductase enzymes, such as laccases and peroxidases, have shown significant potential in degrading a vast array of structurally diverse pollutants, including dyes. researchgate.netdokumen.pub These enzymes are often less specific than azoreductases and can initiate the degradation of various dye structures. Research into these enzymatic processes is a promising area for developing targeted bioremediation technologies. researchgate.net

Effective bioremediation strategies for water contaminated with dyes often involve engineered approaches to overcome environmental limitations. dokumen.pubepa.gov Two common strategies are:

Biostimulation : This involves adding nutrients (such as sources of carbon, nitrogen, and phosphorus) to the contaminated site to stimulate the growth and activity of the indigenous microbial populations capable of degrading the dye. dokumen.pubepa.gov

Enzymatic Degradation Processes of Azo Dyes and Analogues

Advanced Oxidation Processes (AOPs) for Dye Decomposition

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater. nano-ntp.com These methods are characterized by the generation of highly reactive and non-selective hydroxyl radicals (•OH), which can oxidize a wide range of recalcitrant organic compounds, including disperse dyes. researchgate.netnano-ntp.com

Photocatalytic degradation is an AOP that utilizes a semiconductor photocatalyst, typically titanium dioxide (TiO₂), and a light source (such as UV or solar light) to generate hydroxyl radicals. researchgate.netacs.org When the photocatalyst is irradiated with photons of sufficient energy, it excites an electron from its valence band to the conduction band, creating a positive hole. researchgate.netacs.org These holes can react with water or hydroxide (B78521) ions to produce powerful hydroxyl radicals, which then attack and decompose the dye molecules. acs.org

Research in this area focuses on designing more efficient nanocatalysts. For example, modifying TiO₂ with noble metals like gold can extend its light absorption into the visible spectrum, enhancing its photocatalytic activity under solar light. acs.org The degradation kinetics in photocatalysis are often described by the Langmuir-Hinshelwood model, which suggests that the rate-controlling step involves the adsorption of the dye onto the catalyst's surface. researchgate.net

Table 2: Research Findings on Photocatalytic Degradation of Various Dyes

| Dye | Catalyst | Light Source | Key Finding |

|---|---|---|---|

| Rhodamine B | TiO₂-Au Nanoparticles | UV and Visible Light | Enhanced photocatalytic activity compared to TiO₂ alone, demonstrating effective use of a broader light spectrum. acs.org |

| Reactive Black 5 | TiO₂ | UV Light | Complete mineralization of the dye could be achieved, with degradation rates dependent on pH and initial dye concentration. researchgate.net |

| Methylene Blue | GO/BaO | Not Specified | Degradation was evaluated at different catalyst doses to optimize the removal process. researchgate.net |

This table presents findings from studies on other dyes to illustrate the principles and outcomes of photocatalytic degradation that would be relevant for assessing this compound.

Ozonation is a highly effective AOP for dye removal due to the strong oxidizing potential of ozone (O₃). iwaponline.com Ozone can directly react with the chromophoric groups of the dye molecule, leading to decolorization. The process can be further enhanced by using catalysts (catalytic ozonation), which promote the generation of even more reactive hydroxyl radicals from the decomposition of ozone. iwaponline.combohrium.com

Studies on Disperse Yellow 42, a dye structurally similar to Disperse Yellow 39, have demonstrated the high efficiency of catalytic ozonation. Using an iron and manganese-loaded zeolite catalyst, a 73% removal of Disperse Yellow 42 was achieved in 30 minutes, which was significantly higher than removal by ozonation alone (30%) or by simple adsorption (15%). mdpi.com The process efficiency is influenced by parameters such as pH, catalyst dose, and ozone dose. bohrium.commdpi.com The dominant mechanism in catalytic ozonation is believed to be the reaction with hydroxyl radicals. mdpi.com

Table 3: Comparative Removal Efficiency of Disperse Yellow 42

Data sourced from a study on Disperse Yellow 42 under optimized conditions (pH 6, catalyst dose 0.5 g, ozone dose 1.8 mg/min). mdpi.com

Exploration of Other Chemical Oxidation Methods

Beyond commonly employed techniques, research has delved into several other chemical oxidation methods to degrade disperse dyes, including the DY39 surrogate. These advanced oxidation processes (AOPs) are sought for their potential to achieve high degradation and mineralization efficiencies. Key methods explored for dyes similar to DY39 surrogate include the Fenton process, ozonation, and electrochemical oxidation.

The Fenton process utilizes ferrous ions (Fe²⁺) to catalyze the decomposition of hydrogen peroxide (H₂O₂), generating highly reactive hydroxyl radicals (•OH). researchgate.net These radicals are powerful, non-selective oxidizing agents capable of breaking down complex organic molecules. publisherspanel.com Studies on general disperse dyes have shown that the Fenton process can be highly effective, achieving significant color and Chemical Oxygen Demand (COD) removal. researchgate.net For instance, in one comparative study, the Fenton process resulted in a colorless effluent with a residual COD of just 100 mg dm⁻³, outperforming ozonation and hypochlorite (B82951) treatments. researchgate.net However, it has also been noted that some disperse dyes show considerable resistance to oxidation by Fenton reagents. ohsu.edu The efficiency of the Fenton process is highly dependent on pH, with optimal performance typically observed in acidic conditions (pH 2-4). researchgate.net

Ozonation is another powerful oxidation technique. Ozone (O₃) can degrade dye molecules either directly or through the generation of hydroxyl radicals in water. mdpi.com While ozonation can be very effective for decolorization, its ability to completely mineralize the dye (i.e., reduce COD) can be limited. A comparative study on disperse dyes demonstrated up to 90% color removal with an ozone dose of 0.5 g dm⁻³, but with only a 10% reduction in COD. researchgate.net To enhance efficiency, catalytic ozonation has been investigated. For example, a study on Disperse Yellow 42 using an iron and manganese-loaded zeolite catalyst achieved 73% dye removal and a 79% COD reduction from real textile wastewater, demonstrating the synergistic effect of the catalyst. mdpi.comresearchgate.net

Electrochemical oxidation offers an alternative pathway where pollutants are destroyed through direct anodic processes or by indirect oxidation from electro-generated species like hydroxyl radicals or hypochlorite. scispace.comscribd.com The effectiveness of this method is heavily influenced by the anode material. In a study treating a mixture of disperse dyes, a Ti/Pt-Ir anode achieved a 79% elimination of COD and 90% color removal over 40 minutes of electrolysis in an acidic medium. researchgate.netscribd.com

Table 1: Comparison of Chemical Oxidation Methods for Disperse Dyes This table is interactive. You can sort and filter the data.

| Oxidation Method | Target Dye(s) | Key Conditions | Color Removal Efficiency | COD Removal Efficiency | Source(s) |

|---|---|---|---|---|---|

| Fenton Process | Mixed Disperse Dyes | pH 3, H₂O₂: 600 mg/dm³, Fe²⁺: 550 mg/dm³ | >99% (colorless effluent) | High (residual COD 100 mg/dm³) | researchgate.net |

| Ozonation | Mixed Disperse Dyes | Ozone dose: 0.5 g/dm³ | 90% | 10% | researchgate.net |

| Catalytic Ozonation | Disperse Yellow 42 | Fe/Mn-Zeolite catalyst, pH 6, 30 min | 73% | 79% (in real wastewater) | mdpi.com, researchgate.net |

| Hypochlorite | Mixed Disperse Dyes | Dose: 6 g/dm³ | 35% | Not specified | researchgate.net |

| Electrochemical Oxidation | Mixed Disperse Dyes | Ti/Pt-Ir anode, acidic pH, 40 min | 90% | 79% | researchgate.net, scribd.com |

Photochemical and Hydrolytic Transformation Pathways of Disperse Yellow Surrogates in Environmental Systems

The transformation of Disperse Yellow surrogates in the environment is significantly influenced by photochemical and hydrolytic processes.

Photochemical transformation involves the degradation of the dye molecule upon absorption of light, a process often enhanced by the presence of a photocatalyst or other reactive species. canada.ca Advanced oxidation processes combining ultraviolet (UV) light with an oxidant like hydrogen peroxide (UV/H₂O₂) are prominent examples. researchgate.net In this method, UV light cleaves H₂O₂ to produce hydroxyl radicals, which then attack the chromophoric azo bond and aromatic rings of the dye molecule. mdpi.com

The efficiency of these photochemical methods can be further improved with the addition of photocatalysts like titanium dioxide (TiO₂) or tin dioxide (SnO₂). Studies on analogous dyes provide insight into these pathways. For instance, the degradation of Reactive Yellow 160A was compared across different systems, with UV/H₂O₂/TiO₂ achieving 90.40% degradation, significantly higher than UV/H₂O₂ alone (77.78%) or UV treatment alone (28%). mdpi.comsemanticscholar.org The degradation kinetics in these systems often follow a first-order reaction model. mdpi.com The optimal conditions, such as pH and H₂O₂ concentration, are critical; degradation is typically more effective in acidic pH, while an excessive concentration of H₂O₂ can have a scavenging effect on hydroxyl radicals, reducing efficiency. researchgate.netmdpi.com

Hydrolytic transformation is another potential abiotic degradation pathway, involving the reaction of the dye molecule with water. pic.int While hydrolysis can be a significant degradation process for some chemical compounds, its role in the transformation of disperse dyes like the DY39 surrogate may be limited compared to photochemical reactions, especially under typical environmental conditions. acs.org The azo bond itself is generally stable to hydrolysis, but functional groups attached to the aromatic rings of the dye molecule could potentially undergo hydrolysis, altering the compound's structure and properties.

Table 2: Efficiency of Photochemical Degradation Pathways for Various Dyes This table is interactive. You can sort and filter the data.

| Degradation System | Target Dye | Key Conditions | Degradation/Decolorization Efficiency | Reaction Time | Source(s) |

|---|---|---|---|---|---|

| UV/H₂O₂/TiO₂ | Reactive Yellow 160A | pH 3, 0.8 mL H₂O₂ | 90.40% | 120 min | mdpi.com, semanticscholar.org |

| UV/H₂O₂/SnO₂ | Reactive Yellow 160A | pH 3 | 82.66% | 120 min | mdpi.com, semanticscholar.org |

| UV/H₂O₂ | Reactive Yellow 160A | - | 77.78% | 120 min | mdpi.com |

| UV/H₂O₂ | Disperse Violet 63 | - | 81% | 60 min | researchgate.net |

| UV/H₂O₂/TiO₂ | Disperse Blue SE2R | pH 3, H₂O₂: 25 mg/L | 99.43% | 180 min | researchgate.net |

Identification and Characterization of Transformation Products

Identifying the byproducts formed during the degradation of this compound is crucial for a complete environmental risk assessment, as these transformation products can sometimes be more toxic than the parent compound. The primary mechanism in the breakdown of azo dyes is the reductive cleavage of the azo bond (–N=N–). canada.ca This cleavage results in the formation of various aromatic amines.

Analytical techniques such as High-Performance Liquid Chromatography/Mass Spectrometry (HPLC-MS) and Fourier-Transform Infrared Spectroscopy (FTIR) are essential tools for separating, identifying, and characterizing these transformation products. mdpi.comepa.gov FTIR analysis can confirm the disappearance of characteristic peaks of the parent dye and the appearance of new peaks corresponding to intermediates, while LC-MS is used to determine the molecular weight and structure of these byproducts. mdpi.com

Studies on the degradation of similar azo dyes have identified several classes of transformation products:

Aromatic Amines : Formed from the initial cleavage of the azo linkage. The specific amines depend on the original structure of the dye. canada.ca

Phenolic Compounds and Quinones : Resulting from the oxidation of the aromatic rings. ohsu.edu

Organic Acids : Further oxidation can break open the aromatic rings, leading to the formation of smaller, short-chain aliphatic acids. ohsu.edu

Nitrated and Halogenated Byproducts : Depending on the starting material and the degradation process (e.g., reactions involving nitrate (B79036) radicals or in the presence of halides), nitrated species or other substituted compounds can be formed. acs.org

For example, the fungal degradation of Disperse Yellow 3, a structurally similar dye, was found to yield acetanilide (B955) as a major metabolite. ohsu.edu The degradation of other phenylazo-substituted dyes has been shown to produce benzene (B151609) and quinones. ohsu.edu The complete mineralization of the dye surrogate to CO₂, H₂O, and inorganic ions is the ultimate goal of treatment, but this is often difficult to achieve, making the characterization of persistent intermediates a key area of research.

Table 3: Potential Transformation Products from Azo Dye Degradation This table is interactive. You can sort and filter the data.

| Product Class | Specific Examples / Description | Precursor / Pathway | Source(s) |

|---|---|---|---|

| Aromatic Amines | Substituted anilines and other aromatic amines | Reductive cleavage of the azo bond | , canada.ca |

| Phenols/Quinones | Substituted phenols, Benzoquinones | Oxidation of aromatic rings | ohsu.edu |

| Carboxylic Acids | Short-chain aliphatic acids | Ring-opening of aromatic intermediates | ohsu.edu |

| Other Metabolites | Acetanilide | Fungal degradation of Disperse Yellow 3 | ohsu.edu |

| Simple Aromatics | Benzene | Degradation of phenylazo-substituted dyes | ohsu.edu |

Ecological Risk Assessment Methodologies Utilizing Disperse Yellow Surrogates

Principles of Surrogate Application in Environmental Risk Assessment Frameworks

The use of surrogates is a foundational practice in ecological risk assessment, enabling regulators and scientists to make predictions about the potential effects of stressors on complex ecosystems. europa.eunih.gov The fundamental principle is that data gathered from a representative surrogate species can be extrapolated to assess the risk to a broader group of organisms, including those that are difficult to study, such as threatened or endangered species. nih.govresearchgate.net

Selection and Application of Surrogates: The selection of an appropriate surrogate is a critical step and is traditionally based on criteria such as:

Sensitivity: The chosen species should ideally be among the most sensitive to the chemical stressor to ensure a conservative and protective assessment. europa.eu

Practicality and Convenience: The organism should be readily available, easy to culture in a laboratory setting, and have well-understood life cycles and genetics. researchgate.net

Phylogenetic Relationship: Sometimes, surrogates are chosen based on their evolutionary closeness to the species of concern. researchgate.net

Life-History Traits: A more modern approach suggests selecting surrogates based on similarities in life-history traits (e.g., reproductive strategy, lifespan), as this may better predict population-level vulnerability. researchgate.net

For chemical risk assessments, such as those for disperse dyes, the framework involves several stages, moving from problem formulation to risk characterization. epa.gov Surrogates are used in the "analysis" phase, specifically during the characterization of ecological effects. epa.gov For example, toxicity data from a surrogate fish species like the zebrafish (Danio rerio) might be used to predict effects on a wide range of freshwater fish exposed to dye effluent. Similarly, in vitro bioactivity measurements can serve as a surrogate for whole-chemical toxicity, providing a rapid method for hazard screening and risk-based decision-making. oup.comnih.gov

The ultimate goal is to use surrogate data to derive a Predicted No-Effect Concentration (PNEC), which is the concentration of a substance below which adverse effects in the ecosystem are not expected to occur. canada.ca This PNEC is then compared with the Predicted Environmental Concentration (PEC) to characterize the risk.

Environmental Exposure Assessment Models and Scenarios for Disperse Dye Releases

Understanding how and where environmental exposure to disperse dyes occurs is fundamental to assessing risk. The primary route of entry for these dyes into the environment is through the discharge of industrial wastewater from textile dyeing and finishing facilities. sustainability-directory.comscialert.net A significant portion of disperse dyes, estimated at 10-20%, does not fix to the fibers during the dyeing process and is subsequently released in the effluent. scialert.netnih.gov

Key Release Scenarios:

Industrial Effluent Discharge: This is the most significant release scenario. Wastewater from dye baths, washing, and rinsing processes carries unfixed dyes into municipal sewage treatment plants (STPs) or directly into surface waters. scialert.netpisrt.org Models for this scenario consider the volume of effluent, the concentration of the dye, the efficiency of the STP in removing the chemical, and the dilution factor in the receiving water body. normandata.eu

Sludge Application: Disperse dyes have low water solubility and tend to adsorb to particulate matter. sustainability-directory.com As a result, they can accumulate in the sludge produced by STPs. If this sludge is applied to agricultural land as fertilizer, it creates a pathway for soil contamination.

Indoor Environment: Dyes can be shed from textiles like clothing and upholstery, accumulating in indoor dust. nih.gov This represents a different type of exposure scenario, particularly for human health, but also contributes to the environmental load when dust is removed from the home.

Exposure models, such as those outlined in the European Union's Technical Guidance Documents, provide a structured way to estimate the Predicted Environmental Concentration (PEC) in various environmental compartments like water, soil, and sediment. normandata.eu These models use data on production volume, use patterns, and release factors to predict environmental concentrations. For disperse dyes, specific release guidelines have been developed in some jurisdictions to manage exposure, such as those in Canada for Disperse Yellow 3 and other low-molecular-weight azo dyes. canada.ca

Table 1: Common Exposure Scenarios and Release Pathways for Disperse Dyes

Exposure Scenario Primary Release Source Environmental Compartment Affected Key Modeling Factors Aquatic Release Textile Mill Effluent Surface Water, Wastewater Dye fixation rate, wastewater treatment efficiency, receiving water flow rate. [8, 11] Terrestrial Release Sewage Sludge Application Soil, Groundwater Dye concentration in sludge, application rate, soil type, degradation rate. core.ac.uk Sediment Accumulation Deposition from Water Column Sediment Adsorption coefficient (Koc), water solubility, sedimentation rate. [2, 16] Indoor Environment Abrasion from Textiles House Dust, Indoor Air Fiber shedding rate, cleaning frequency. sednet.org

Methodologies for Evaluating Environmental Impact in Aquatic and Terrestrial Systems Using Surrogates

Evaluating the environmental impact of disperse dyes involves a suite of methodologies applied to different environmental compartments, with surrogate species playing a central role in toxicity testing.

The aquatic environment is the primary recipient of disperse dye pollution. nih.gov Assessment techniques focus on the potential for both direct toxicity and indirect effects.

Ecotoxicity Testing: Standard acute and chronic toxicity tests are conducted on representative aquatic organisms. Common surrogates include algae (e.g., Scenedesmus subspicatus) to assess impacts on primary producers, invertebrates like Daphnia magna (water flea), and fish such as rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio). canada.ca For instance, a study on Disperse Yellow 39 using zebrafish embryos revealed developmental malformations and increased mortality, indicating its potential to harm aquatic life.

Predicted No-Effect Concentration (PNEC) Derivation: Toxicity data from these surrogate tests are used to derive a PNEC. For a group of azo disperse dyes, a PNEC for the aquatic environment was calculated to be 0.0025 mg/L, based on the most sensitive chronic toxicity value from an invertebrate surrogate. canada.ca

Indirect Impact Assessment: The physical properties of dyes can also cause harm. The intense color of dye-laden effluent reduces light penetration into the water column, which can inhibit photosynthesis in aquatic plants and algae, leading to a decrease in dissolved oxygen. pisrt.orgnih.gov This impact can be assessed using models of light attenuation and measurements of primary productivity.

Biodegradation and Detoxification Studies: Some assessments evaluate the potential for microbial consortia or specific enzymes to break down dyes. For example, the use of laccase enzymes to decolorize disperse dyes has been studied, with the reduction in toxicity confirmed by measuring the growth of wheat sprouts and the respiration rate of activated sludge (a microbial surrogate community). nih.gov

Table 2: Aquatic Ecotoxicity Data for Azo Disperse Dyes and Their Surrogates

Compound/Analogue Surrogate Species Endpoint Toxicity Value (mg/L) Reference Disperse Yellow 39 Zebrafish (*Danio rerio*) embryos Malformations, Mortality Not specified quantitatively nih.gov Azo Disperse Dyes (general) Aquatic Invertebrates Chronic PNEC 0.0025 canada.ca Disperse Yellow 23 Rainbow Trout (*Oncorhynchus mykiss*) 48-hour LC50 >1000 Disperse Orange 29 Japanese Killifish (*Oryzias latipes*) 96-hour LC50 >100

LC50 (Lethal Concentration, 50%) is the concentration of a chemical that is fatal to 50% of the test organisms.

Due to their hydrophobic nature, disperse dyes tend to partition from the water column and accumulate in sediments, which can become long-term reservoirs of contamination. sustainability-directory.com Similarly, soil can be contaminated through the application of sludge.

Sediment Toxicity Testing: Standardized tests use sediment-dwelling surrogate organisms like the midge Chironomus riparius or the amphipod Hyalella azteca. These tests evaluate endpoints such as survival, growth, and reproduction following exposure to contaminated sediment. While preliminary studies on some azo substances showed no effects on soil organisms at concentrations up to 1000 mg/kg, analogues have demonstrated moderate toxicity to sediment organisms. canada.ca

Chemical Analysis and Fate Studies: Impact assessment involves analyzing the concentration of the dye in sediment and soil cores. Fate studies, such as the investigation into the chemical and sediment-mediated reduction of Disperse Blue 79, help to understand how the dye transforms in these environments, which is crucial as breakdown products can sometimes be more toxic than the parent compound. acs.org

Guidance Frameworks: Comprehensive strategies for sediment assessment, such as the Dutch Guidance Document for Sediment Assessment, provide a tiered approach. sednet.org This begins with comparing measured sediment concentrations to quality standards. If standards are exceeded, further investigation into bioavailability and the actual contribution of the sediment to ecosystem risk is undertaken. sednet.org

Aquatic Environment Impact Assessment Techniques for Disperse Dyes

Frameworks for Risk Characterization and Environmental Management Based on Surrogate Data

Risk characterization is the final phase of the ERA process, where the results of the exposure and effects assessments are integrated to determine the likelihood of adverse ecological effects. epa.gov For disperse dyes like Disperse Yellow 39, this involves comparing the PEC, derived from release models, with the PNEC, derived from surrogate toxicity data.

Risk Characterization Ratio (RCR): The relationship is often expressed as a Risk Characterization Ratio (RCR), also known as a risk quotient:

RCR = Predicted Environmental Concentration (PEC) / Predicted No-Effect Concentration (PNEC)

If the RCR is less than 1, the risk is generally considered to be low or acceptable. If the RCR is greater than 1, it indicates a potential for adverse ecological effects, and risk management measures may be required. europa.eu

Environmental Management Frameworks: When a risk is identified, management frameworks are implemented to reduce exposure and mitigate harm. These frameworks rely on the surrogate-based risk assessment to set priorities and define actions. Examples include:

Regulatory Controls: Based on a screening assessment that identified potential ecological effects, Canadian authorities established release guidelines for Disperse Yellow 3 and 25 other low-molecular-weight azo disperse dyes. canada.ca The assessment concluded that Disperse Yellow 3 was entering the environment in a quantity that could have a harmful effect, leading to its inclusion in these management measures. canada.ca

Best Available Techniques (BAT): For industries like textiles, risk management can involve promoting the adoption of BAT for dyeing processes and wastewater treatment. This can include using dyes with higher fixation rates or implementing advanced tertiary treatment technologies to improve dye removal from effluent. sustainability-directory.com

Chemical Substitution: Where a specific dye is found to pose an unacceptable risk, a management framework might encourage or mandate its replacement with a less hazardous alternative, a principle known as green chemistry. sustainability-directory.com

The entire process, from selecting a surrogate species to implementing environmental regulations, forms a comprehensive framework that allows for the management of chemical risks in a scientifically defensible manner, even when faced with the complexity of entire ecosystems and a multitude of chemical stressors.

Computational and Modeling Approaches in Disperse Yellow 39 Surrogate Research

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Disperse Dye Surrogates

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methods that correlate the structural properties of chemicals with their biological activities or physicochemical properties. frontiersin.org These models are predicated on the assumption that the structure of a compound dictates its activity and properties, which can be described mathematically. researchgate.net For disperse dyes and their surrogates, QSAR and QSPR are valuable for predicting endpoints like toxicity, carcinogenicity, and ecotoxicological effects, thereby saving the time and resources required for extensive bioassays. frontiersin.orgnih.gov

Research into azo dyes, the class to which many disperse dyes belong, has utilized QSAR to estimate carcinogenicity and mutagenicity. nih.govkoreascience.kr These models explain the toxicological endpoint by using substructural fragments and other chemical parameters as descriptors. nih.gov For instance, 3D-QSAR analyses using techniques like Comparative Molecular Field Analysis (CoMFA) have shown that steric and electrostatic fields are significant factors in the toxicity of azo dyes. koreascience.kr A study on azo dye mutagenicity found strong correlations, with a model based on steric fields yielding a predictive r² of 0.92, which increased to 0.95 when combined with electrostatic fields. koreascience.kr Such models suggest that modifying the structure, for example by adding a bulky, electronegative group on a benzene (B151609) ring, could reduce a dye's mutagenicity. koreascience.kr

The OECD QSAR Toolbox is a prominent software used for these predictions, often employing a "read-across" method where data from similar, well-studied chemicals is used to predict the properties of a new compound. dergi-fytronix.com Studies using this toolbox have investigated the ecotoxicological properties of various azo dyes. dergi-fytronix.com In one such study, the acute aquatic toxicity for Daphnia magna and the fish Pimephales promelas was calculated. dergi-fytronix.com The results indicated that specific functional groups, such as nitro and ether groups, significantly influence toxicity. dergi-fytronix.com

Semi-empirical molecular modeling methods like AM1 and PM3 have proven effective in predicting the geometric structures of disperse dyes, which is a foundational aspect of QSPR. researchgate.net These models show good agreement with X-ray crystallography data for bond lengths and molecular geometry, providing a reliable basis for calculating the descriptors used in QSAR/QSPR models. researchgate.net

Table 1: Performance of a 3D-QSAR Model for Azo Dye Mutagenicity

| Model Type | q² (Cross-validated r²) | r² (Non-validated r²) | Key Finding |

| Steric Field Based | 0.57 | 0.92 | Steric interactions are important predictors of toxicity. koreascience.kr |

| Steric and Electrostatic Fields | 0.57 | 0.95 | Combining steric and electrostatic fields improves model correlation. koreascience.kr |

Environmental Fate and Transport Predictive Models for Dye Compounds

Predictive models are essential for understanding how a compound like the Disperse Yellow 39 surrogate will behave once released into the environment. sustainability-directory.com These environmental fate and transport models simulate the movement, distribution, and transformation of chemicals in various environmental compartments like water, soil, and air. sustainability-directory.comsustainability-directory.com The goal is to enhance the understanding of exposure pathways and improve risk management. sustainability-directory.com

The environmental behavior of disperse dyes is complex. Key factors influencing their fate include the dye's chemical structure and physicochemical properties (e.g., water solubility, partitioning coefficients) as well as environmental conditions (e.g., pH, temperature, sunlight, microbial activity). sustainability-directory.com Disperse dyes are characterized by their low water solubility, which means they tend to partition from water into solids. canada.ca Their fate is significantly influenced by adsorption to sediments and suspended particles, which can become long-term sinks and sources of the dye in aquatic systems. sustainability-directory.com

Models used to predict environmental fate can range in complexity. Multimedia compartmental models treat the environment as a series of interconnected, well-mixed boxes (compartments) representing air, water, soil, etc. mdpi.com They use mass balance equations to predict the distribution of a chemical based on its partitioning, transport, and transformation properties. mdpi.com For disperse dyes, properties like the octanol-water partition coefficient (log Kow) and the organic carbon-water (B12546825) partition coefficient (log Koc) are critical inputs. canada.ca For instance, the moderate log Kow (4.1-4.3) and high log Koc (3.4-4.2) for Disperse Blue 79, an analogue of other disperse dyes, indicate a tendency to partition to particles, leading to accumulation in sediment and soil amended with sewage sludge. canada.ca

It is often considered inappropriate to use standard QSAR models for predicting the fundamental physical and chemical properties of many dyes because their complex structures fall outside the models' domain of applicability. canada.ca Therefore, a "read-across" approach using data from structurally similar analogue chemicals is frequently employed to estimate these properties for use in fate and transport models. canada.ca

Table 2: Key Parameters in Environmental Fate Modeling for Disperse Dyes

| Parameter | Definition | Relevance to Disperse Dyes |

| Water Solubility | The maximum concentration of a chemical that can dissolve in water. cdc.gov | Low solubility is a defining characteristic; it drives partitioning to solids. sustainability-directory.comcanada.ca |

| Log Kow | Octanol-Water Partition Coefficient. Measures a chemical's lipophilicity or hydrophobicity. | A moderate to high value indicates a tendency to partition out of water and into organic matter or lipids. canada.ca |

| Log Koc | Organic Carbon-Water Partition Coefficient. Indicates the tendency of a chemical to adsorb to organic matter in soil or sediment. | A high value suggests strong adsorption to soil and sediment, limiting mobility in water but leading to accumulation in solids. canada.ca |

| Persistence (Half-life) | The time it takes for 50% of the chemical to be degraded in a specific medium (water, soil, etc.). cdc.gov | Disperse dyes can be resistant to biodegradation, leading to persistence in the environment. sustainability-directory.comcanada.ca |

Artificial Intelligence and Machine Learning Applications in Dye Adsorption and Degradation Studies

Artificial intelligence (AI) and machine learning (ML) are increasingly being applied to model and optimize the complex, non-linear processes of dye removal from wastewater, such as adsorption and photocatalytic degradation. mdpi.commdpi.com These computational tools can efficiently process large datasets to deliver rapid and reliable predictions, helping to design better remediation strategies. mdpi.com

Artificial Neural Networks (ANNs) are a prominent ML tool used in this field. mdpi.com ANNs can model the intricate relationships between various input parameters—such as initial dye concentration, adsorbent dose, pH, and temperature—and an output, like dye removal efficiency. mdpi.comnih.gov For example, an ANN model was developed to predict the removal of anionic dye using a TiO₂/chitosan-polyacrylamide composite, achieving a high coefficient of determination (R²) of 0.999, indicating excellent predictive accuracy. nih.gov

Another powerful ML technique is Gaussian Process Regression (GPR). In a study on the photocatalytic degradation of malachite green, a GPR model with an exponential kernel achieved a near-perfect R² value of 1.0. nih.gov A sensitivity analysis from the model identified that process time was the most influential factor in degradation, followed by catalyst pore volume and loading. nih.gov Such insights are crucial for optimizing operational conditions in real-world applications. mdpi.com

Hybrid models that combine ML algorithms with metaheuristic optimization techniques, like particle swarm optimization (PSO), are also being used. mdpi.comacs.org An ANN-PSO model was successfully used to predict the removal of textile dyes by advanced oxidation processes, achieving an R² value exceeding 0.99. acs.org These models help in finding the optimal operational parameters for maximizing removal efficiency. acs.org ML models have been developed for various scenarios, including predicting dye adsorption onto agricultural waste-based activated carbon and optimizing electrochemical degradation. nih.govusq.edu.au The results consistently show that ML can outperform traditional modeling in predicting outcomes and enhancing the efficiency of dye remediation technologies. usq.edu.auresearchgate.net

Table 3: Examples of Machine Learning Model Performance in Dye Removal Studies

| Study Focus | Machine Learning Model | Input Variables | Predicted Output | Model Performance (R²) |

| Adsorption on a composite | Artificial Neural Network (ANN) | Adsorbent dose, pH, temperature, etc. | Dye removal efficiency, Gibbs free energy | 0.999 nih.gov |

| Photocatalytic degradation | Gaussian Process Regression (GPR) | Catalyst type, process time, light intensity, pH, etc. | Malachite green degradation | ~1.0 nih.gov |

| Adsorption on treated kaolin | GPR with Particle Swarm Optimization (GPR-PSO) | Temperature, pH, initial concentration, etc. | Methylene blue adsorption capacity | 0.9978 mdpi.com |

| Electrochemical degradation | Hybrid ANN-XGBoost | Current density, time, etc. | Dye removal efficiency | 96.63% (prediction efficiency) usq.edu.au |

| Oxidation processes | ANN with Particle Swarm Optimization (ANN-PSO) | Reagent dosages, temperature, pH | Textile dye removal | >0.99 acs.org |

Emerging Research Areas and Future Perspectives for Disperse Yellow 39 Surrogate Studies

Development of Novel Surrogate Materials and Systems for Environmental Research

The use of surrogates—less harmful or more easily traceable substances that mimic the behavior of a target chemical—is a well-established practice in environmental science for studying pathogens and pesticides. nih.gov This approach is being adapted for disperse dye research to better predict their environmental fate and transport. A key goal is to develop novel surrogate materials that accurately replicate the physicochemical properties and environmental behavior of dyes like Disperse Yellow 39.

The development of a surrogate for pesticides, known as EC-DY (an emulsion of Disperse Yellow 26), serves as a model for this research. iteh.ai This surrogate was designed to represent a worst-case scenario for penetration and permeation through protective materials, demonstrating the principle of creating a standardized tool for testing and research. iteh.ai Similarly, in microbiology, non-pathogenic organisms are used as surrogates to study the survival and transport of dangerous pathogens like Bacillus anthracis, ensuring safety while generating reliable data. nih.govepa.gov

Future research in this area will likely focus on creating surrogates for Disperse Yellow 39 that are not only structurally analogous but also share similar aggregation, settling, and transport characteristics in various environmental compartments like water and soil. nih.gov These novel systems could include dyes tagged with fluorescent markers or stable isotopes to facilitate tracking in complex environmental systems without the need for extensive extraction and cleanup procedures.

| Characteristic | Rationale for Importance | Example Application |

|---|---|---|

| Similar Physicochemical Properties | Ensures the surrogate mimics the solubility, partitioning, and sorption behavior of the parent dye in soil and water. | Using a surrogate with similar water insolubility to Disperse Yellow 39 to study its transport in river systems. |

| Comparable Environmental Stability | The surrogate must degrade at a similar rate (photolytically, chemically, biologically) to provide an accurate model of persistence. | Developing a surrogate that resists microbial degradation to the same extent as Disperse Yellow 39 to test new bioremediation techniques. |

| Ease of Detection | The surrogate should be easily and uniquely quantifiable, even at low concentrations, to facilitate tracking in complex matrices. | Incorporating a fluorescent tag into the surrogate molecule to allow for real-time monitoring of its movement through a water treatment facility. |

| Reduced Toxicity | A primary driver for using a surrogate is to minimize the handling of potentially carcinogenic or environmentally harmful compounds. unifi.it | Conducting large-scale field studies on dye transport in agricultural runoff using a non-toxic surrogate. |

Advancements in Analytical Techniques for Complex Environmental Matrices Containing Disperse Dyes

Detecting and quantifying disperse dyes and their degradation products in environmental samples such as wastewater, soil, and biological tissues is a significant analytical challenge. core.ac.uk The complexity of these matrices often interferes with analysis, necessitating the development of more sensitive and specific techniques.

High-Performance Liquid Chromatography (HPLC) is a foundational technique for separating components in a complex mixture. d-nb.info Recent studies have focused on improving HPLC methods, for instance, by optimizing them for the simultaneous analysis of multiple azo dyes in challenging food matrices like milk and cheese using a Photodiode Array (PDA) detector. researchgate.net Such advancements are directly applicable to environmental samples.

Looking forward, the field is moving towards the integration of multi-dimensional separation techniques with highly sensitive detectors. The coupling of HPLC with Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful tool for elemental speciation, allowing researchers to track not just the dye molecule but also potential metal-containing catalysts or degradation byproducts. plymouth.ac.uk Other advanced methods include:

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is becoming standard for the quantitative analysis of disperse dyes in consumer products and environmental samples due to its high sensitivity and specificity. satra.com

Time-Resolved ICP-MS and Laser Ablation-ICP-MS (LA-ICP-MS): These methods offer the potential for single-cell analysis, which could revolutionize ecotoxicology by enabling the study of dye bioaccumulation and biotransformation at the cellular level. plymouth.ac.uk

Synchrotron Radiation Techniques: These methods can determine the chemical form of elements directly in solid samples, which could eliminate the need for complex extraction procedures that might alter the dye's chemical state. plymouth.ac.uk

The development of these analytical methods is crucial for enforcing legislation, as regulatory limits for dyes in food and textiles require high-quality, reliable data. plymouth.ac.uksatra.com

| Technique | Principle | Application in Dye Analysis | Advantages |

|---|---|---|---|

| HPLC-PDA | Separates compounds based on their affinity for a stationary phase, with detection across a spectrum of UV-Vis wavelengths. researchgate.net | Simultaneous quantification of multiple azo dyes in food and environmental samples. researchgate.net | Robust, reliable, and provides spectral information for peak identification. |

| LC-MS | Combines the separation power of liquid chromatography with the mass-based detection of mass spectrometry. | Trace-level detection and confirmation of specific disperse dyes and their metabolites in textiles and wastewater. satra.com | High sensitivity, high selectivity, and provides molecular weight information for structural elucidation. |

| HPLC-ICP-MS | Separates chemical species with HPLC and then detects specific elements using the high sensitivity of ICP-MS. plymouth.ac.uk | Speciation analysis of organometallic dye precursors or tracking metal-tagged surrogates through environmental systems. | Extremely low detection limits for specific elements; can differentiate between different chemical forms of an element. |

| LA-ICP-MS | A laser ablates a microscopic area of a solid sample, and the resulting aerosol is analyzed by ICP-MS. plymouth.ac.uk | Mapping the distribution of a dye or its elemental components within biological tissue or on material surfaces. | Provides spatial information; requires minimal sample preparation for solid samples. |

Interdisciplinary Research on Sustainable Dye Chemistry and Environmental Remediation Strategies

Addressing the environmental challenges posed by disperse dyes requires a collaborative effort across multiple scientific disciplines. Future research will increasingly integrate chemistry, microbiology, materials science, and environmental engineering to create a holistic, circular approach to the dye lifecycle.

Sustainable Dye Chemistry: A major research thrust is the development of greener, more sustainable dyeing processes. This includes innovations in "waterless" dyeing technologies, such as using supercritical carbon dioxide as a solvent, which drastically reduces the generation of contaminated wastewater. mdpi.com The chemical principles underlying dye-fiber interactions are being re-examined to design new dyes that bind more efficiently to fabrics, minimizing the amount of unreacted dye released into effluents. mdpi.com

Environmental Remediation: For existing contamination, research is focused on developing effective and environmentally friendly remediation technologies. core.ac.uk Bioremediation, which uses microorganisms or their enzymes to break down pollutants, is a particularly promising area. nih.gov Studies have shown that bacteria such as Bacillus cereus can effectively decolorize azo dyes under specific conditions. nih.gov This involves interdisciplinary work where microbiologists identify and cultivate effective microbial strains, while engineers design bioreactors to optimize their activity for industrial-scale wastewater treatment. core.ac.uknih.gov Combining biological processes with physical methods (like adsorption on novel composite materials) is another active area of research to create hybrid systems that are more effective than any single method alone. researchgate.netnih.gov This integrated approach aligns with broader sustainability goals, such as the United Nations Sustainable Development Goal 6 for clean water and sanitation. mdpi.com

| Research Area | Key Disciplines Involved | Objective / Example |

|---|---|---|

| Green Dye Synthesis | Organic Chemistry, Toxicology | Designing and synthesizing novel dye molecules with reduced toxicity and enhanced biodegradability. |

| Waterless Dyeing Processes | Chemical Engineering, Materials Science, Physical Chemistry | Developing and optimizing systems like supercritical CO2 dyeing to eliminate water consumption and wastewater discharge in textile coloring. mdpi.com |

| Bioremediation | Microbiology, Biochemistry, Environmental Engineering | Isolating and genetically engineering microorganisms with enhanced enzymatic activity to degrade persistent dyes in industrial effluents. nih.gov |

| Advanced Oxidation Processes | Environmental Chemistry, Chemical Engineering | Using catalysts and oxidants (e.g., ozone, hydrogen peroxide) to chemically break down dye molecules into less harmful compounds. |

| Hybrid Treatment Systems | Materials Science, Environmental Engineering, Microbiology | Combining biosorption on sludge-based composites with subsequent microbial degradation for complete removal of dyes from wastewater. researchgate.net |

Q & A

Q. What analytical techniques are recommended for quantifying Disperse Yellow 39 surrogate in environmental and biological matrices?

Methodological Answer:

- High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is widely used for trace-level detection (detection limits as low as 0.1 ppb in aqueous matrices).

- UV-Vis Spectroscopy is suitable for rapid screening in textile or synthetic matrices (detection limits ~1 ppm).

- Gas Chromatography (GC) with electron capture detectors may be applied for volatile derivatives.

- Validation Steps : Include calibration curves, spike recovery tests (>85%), and inter-laboratory comparisons to ensure reproducibility .

Q. How should controlled experiments be designed to assess the photodegradation kinetics of this compound?

Methodological Answer:

- Light Source Selection : Use solar simulators or UV lamps (λ = 254–365 nm) with controlled intensity (e.g., 500 W/m²).

- Control Groups : Include dark controls and matrices without the surrogate to isolate photolytic effects.

- Sampling Intervals : Collect samples at 0, 1, 3, 6, and 24 hours to capture degradation phases.

- Data Normalization : Express results as percentage degradation relative to initial concentration, accounting for matrix interference .

Advanced Research Questions

Q. How can researchers resolve discrepancies in ecotoxicological data for this compound across studies?

Methodological Answer:

- Meta-Analysis Framework : Aggregate data from peer-reviewed studies (e.g., LC50 values) and apply heterogeneity tests (Cochran’s Q) to identify outliers.

- Protocol Harmonization : Compare experimental variables (e.g., test organism life stages, exposure durations) to isolate confounding factors.

- In Silico Modeling : Use QSAR (Quantitative Structure-Activity Relationship) tools to predict toxicity thresholds and validate against empirical data .

Q. What statistical approaches are suitable for modeling the environmental fate of this compound in aquatic systems?

Methodological Answer:

- Multivariate Regression : Correlate surrogate persistence with pH, temperature, and organic matter content.

- Monte Carlo Simulations : Assess probabilistic exposure scenarios under varying hydrological conditions.

- Sensitivity Analysis : Rank input parameters (e.g., sedimentation rate, biodegradation constants) to identify dominant pathways .

Q. How can surrogate models for Disperse Yellow 39 be validated against parent dye behavior in environmental simulations?

Methodological Answer:

- Comparative Kinetics : Conduct parallel experiments with Disperse Yellow 39 and its parent dye to measure degradation rates (e.g., t½ values).

- Isotopic Labeling : Use ¹³C-labeled surrogates to track metabolite formation via mass spectrometry.

- Field Validation : Deploy passive samplers in contaminated water bodies to compare lab-derived models with real-world data .

Data Contradiction and Reproducibility

Q. What steps ensure reproducibility when studying this compound’s adsorption behavior in soil matrices?

Methodological Answer:

- Standardized Soil Characterization : Report texture (e.g., % sand, silt, clay), organic carbon content, and cation exchange capacity.

- Batch Equilibrium Experiments : Use triplicate samples with varying soil-to-solution ratios (1:5 to 1:20).

- Open Data Practices : Share raw isotherm data (Freundlich/Langmuir parameters) and MATLAB/Python scripts for curve fitting .

Q. How should researchers address conflicting biodegradation data for this compound under anaerobic conditions?

Methodological Answer:

- Microbial Community Profiling : Use 16S rRNA sequencing to identify dominant taxa responsible for degradation.

- Redox Potential Monitoring : Track Eh values to confirm strict anaerobic conditions (−300 to −400 mV).

- Cross-Study Validation : Replicate methods from high-impact studies and document deviations (e.g., inoculum source, substrate pre-treatment) .

Methodological Optimization

Q. What strategies improve the sensitivity of this compound detection in low-concentration environmental samples?

Methodological Answer:

- Solid-Phase Extraction (SPE) : Use C18 cartridges with methanol elution for pre-concentration (10–100x).

- Derivatization : Enhance MS ionization efficiency via acetylation or dansyl chloride labeling.

- Matrix-Matched Calibration : Prepare standards in site-specific water/soil extracts to correct for matrix effects .

Q. How can computational models predict the long-term ecological risks of this compound metabolites?

Methodological Answer:

- Metabolite Identification : Use high-resolution MS (HRMS) to characterize transformation products.

- Toxicity Weighting : Apply read-across methods from analogous azo dyes (e.g., Disperse Yellow 7) to estimate EC50 values.

- Probabilistic Risk Assessment : Integrate predicted no-effect concentrations (PNEC) with exposure distributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.